molecular formula C3H5OP B14684438 2,3-Dihydro-1,2-oxaphosphole CAS No. 25003-04-7

2,3-Dihydro-1,2-oxaphosphole

Cat. No.: B14684438
CAS No.: 25003-04-7
M. Wt: 88.04 g/mol
InChI Key: BIEJGJFEQQCLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,2-oxaphosphole is a heterocyclic compound containing both oxygen and phosphorus atoms in its ring structure. This compound belongs to the class of organophosphorus compounds, which are known for their diverse applications in organic synthesis, pharmaceuticals, and agriculture. The unique combination of oxygen and phosphorus in the ring structure imparts distinct chemical properties to this compound, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydro-1,2-oxaphosphole can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-2,3-dihydro-1,2-oxaphosphole 2-oxide with organomagnesium compounds. Another method involves the reaction of triphenylphosphine with dialkyl acetylenedicarboxylates and methyl (arylmethylidene) pyruvates under mild conditions to yield functionalized 2,5-dihydro-1,2-oxaphospholes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1,2-oxaphosphole undergoes various chemical reactions, including electrophilic addition, cyclization, and substitution reactions. The reaction with electrophilic reagents, such as sulfuryl chloride and bromine, can lead to the formation of different adducts depending on the substituents present on the phosphorus atom .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include triphenylphosphine, dialkyl acetylenedicarboxylates, and methyl (arylmethylidene) pyruvates. These reactions are typically carried out under mild conditions, such as room temperature, to ensure the stability of the intermediate compounds .

Major Products Formed: The major products formed from the reactions of this compound include functionalized oxaphospholes and phosphine oxides. These products can be further utilized in various synthetic applications, including the preparation of biologically active compounds .

Scientific Research Applications

2,3-Dihydro-1,2-oxaphosphole has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of complex organic molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its anticancer properties . In medicine, derivatives of this compound are explored for their therapeutic potential. Additionally, in the industry, this compound is used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,2-oxaphosphole involves its interaction with molecular targets, such as enzymes and receptors. The presence of both oxygen and phosphorus atoms in the ring structure allows for unique binding interactions with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,3-Dihydro-1,2-oxaphosphole include 2,5-dihydro-1,2-oxaphosphole and 2,3-dihydrobenzo[d][1,2]oxaphosphole 2-oxide . These compounds share the oxaphosphole ring structure but differ in the substituents attached to the ring.

Uniqueness: The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and phosphorus atoms. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Additionally, the ability to introduce different substituents on the phosphorus atom allows for the synthesis of a wide range of functionalized derivatives, further enhancing its utility in scientific research and industrial applications .

Properties

CAS No.

25003-04-7

Molecular Formula

C3H5OP

Molecular Weight

88.04 g/mol

IUPAC Name

2,3-dihydrooxaphosphole

InChI

InChI=1S/C3H5OP/c1-2-4-5-3-1/h1-2,5H,3H2

InChI Key

BIEJGJFEQQCLOG-UHFFFAOYSA-N

Canonical SMILES

C1C=COP1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.